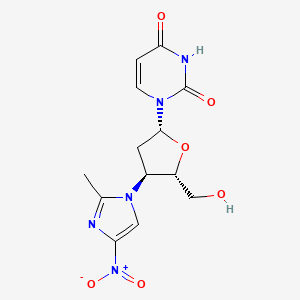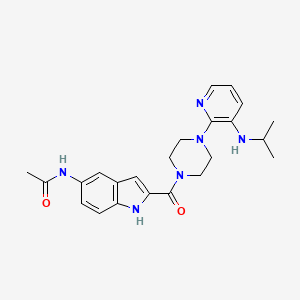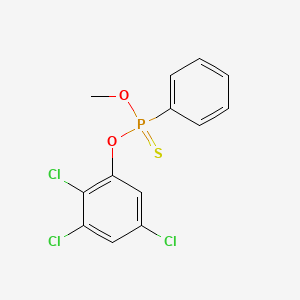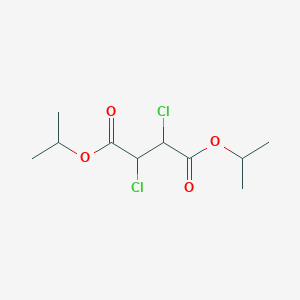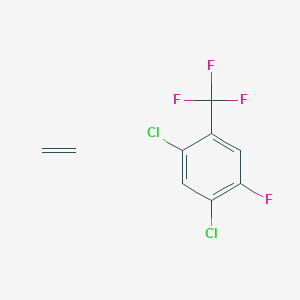
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene typically involves halogenation reactions. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of reagents such as N-bromosuccinimide (NBS) and radical initiators under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of halogen atoms with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene involves its interaction with molecular targets through various pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors . These interactions can lead to changes in the activity of biological pathways, making the compound useful in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group on the benzene ring. This structural configuration imparts distinct chemical and physical properties, making it particularly valuable in specialized applications .
Properties
Molecular Formula |
C9H6Cl2F4 |
|---|---|
Molecular Weight |
261.04 g/mol |
IUPAC Name |
1,5-dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene |
InChI |
InChI=1S/C7H2Cl2F4.C2H4/c8-4-2-5(9)6(10)1-3(4)7(11,12)13;1-2/h1-2H;1-2H2 |
InChI Key |
HYIZFFRQCQUMJD-UHFFFAOYSA-N |
Canonical SMILES |
C=C.C1=C(C(=CC(=C1F)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


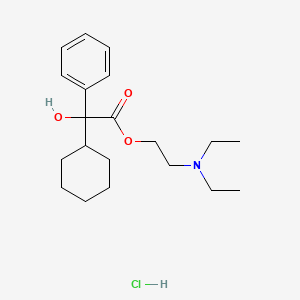
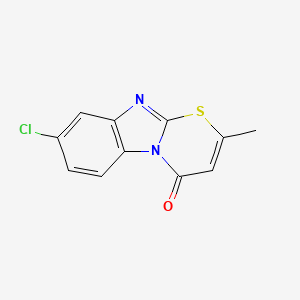
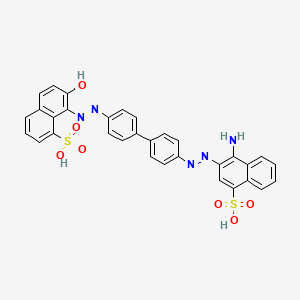

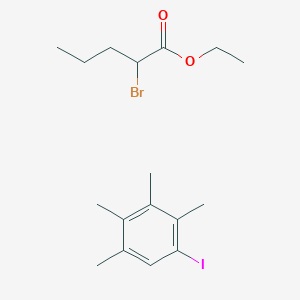



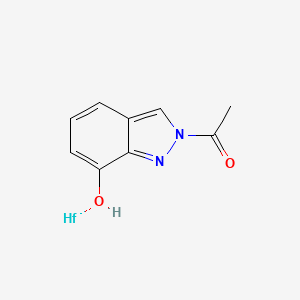
![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)
